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Compound of Interest

Compound Name: Caffeidine Acid Sodium Salt

Cat. No.: B13858200

Get Quote

Executive Summary
In pharmaceutical quality control and drug development, the unambiguous structural

elucidation of degradation products is a fundamental requirement for ensuring drug safety.

Caffeidine Acid Sodium Salt (Sodium 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-

imidazole-5-carboxylate) is a critical impurity formed via the alkaline hydrolysis of caffeine.

Because its structure consists almost entirely of isolated spin systems (singlets in 1 H NMR),

traditional 1D NMR is insufficient for complete characterization.

This application note provides a field-proven, self-validating Nuclear Magnetic Resonance

(NMR) protocol designed to unambiguously map the molecular connectivity of Caffeidine Acid
Sodium Salt. By leveraging 2D Heteronuclear Multiple Bond Correlation (HMBC)

spectroscopy, we establish a closed-loop logical framework that definitively proves the position

of every functional group.

Chemical Context & Reaction Pathway
Understanding the origin of a degradation product is the first step in structural elucidation.

When caffeine (1,3,7-trimethylxanthine) is subjected to alkaline conditions, it undergoes a

nucleophilic attack at the C2 and C6 carbonyl carbons. This leads to the cleavage of the
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pyrimidine ring, yielding the imidazole derivative known as caffeidine acid . In the presence of

sodium hydroxide, the resulting carboxylic acid is immediately deprotonated to form the highly

water-soluble sodium salt .

The structural transformation is characterized by the loss of the conjugated purine system and

the generation of three distinct methyl environments: an imidazole N -methyl, a tertiary amine N

-methyl, and a secondary amine N -methyl within a newly formed urea moiety.
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Reaction pathway of caffeine alkaline hydrolysis yielding Caffeidine Acid Sodium Salt.
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Experimental Design & Causality
To build a self-validating protocol, every experimental parameter must be chosen with

deliberate causality:

Solvent Selection (D 2​O): Caffeidine Acid Sodium Salt is highly polar. Deuterium oxide (D

2​O) is selected over DMSO- d6​or CDCl 3​to ensure complete dissolution and sharp

resonance lines. Crucially, D 2​O facilitates deuterium exchange with the urea -NH- proton.

This eliminates quadrupolar broadening from the nitrogen atom, collapsing the adjacent

secondary N -methyl signal into a sharp, easily integrable singlet.

The Necessity of HMBC: The 1 H NMR spectrum of this compound yields only singlets (three

methyl groups and one isolated aromatic proton). COSY (Correlation Spectroscopy) is

useless here because there are no adjacent protons to couple. Therefore, HMBC is the only

way to bridge the 2-bond and 3-bond gaps between the isolated methyl protons and the

quaternary carbons of the imidazole and urea moieties .

Step-by-Step NMR Protocol
Sample Preparation

Weigh precisely 10–15 mg of Caffeidine Acid Sodium Salt reference standard.

Dissolve the analyte in 0.6 mL of D 2​O (99.9% D) in a clean glass vial. Vortex for 30 seconds

to ensure complete dissolution.

Transfer the homogeneous solution into a high-precision 5 mm NMR tube.

Instrument Setup & Tuning
Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe (for

enhanced 13 C sensitivity).

Regulate the probe temperature to 298 K to prevent thermal degradation and chemical shift

drift.

Lock the spectrometer to the deuterium frequency of D 2​O and perform automated gradient

shimming (Z1–Z5) to achieve a line width of < 0.5 Hz for the residual solvent peak.
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Data Acquisition Parameters
1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s and a spectral width of 12

ppm.

13 C NMR: Acquire 1024 scans with a D1 of 2.0 s and a spectral width of 250 ppm, utilizing

WALTZ-16 proton decoupling.

HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive, 256 increments in t1​, 8

scans per increment.

HMBC: Optimized for long-range coupling constants ( nJCH​=8 Hz). Acquire 256 increments

with 16 scans per increment.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13858200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
(D2O Solvent)

NMR Acquisition
(1D & 2D)

Spectral Processing
(FT, Phase, Baseline)

Signal Assignment
(1H, 13C, HSQC)

Structural Validation
(HMBC Network)

Click to download full resolution via product page

Step-by-step NMR spectroscopy workflow for Caffeidine Acid Sodium Salt elucidation.
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Data Presentation & Structural Interpretation
Once the data is processed (Fourier transform, phase correction, and baseline correction), the

signals must be assigned based on electronic environments.

Table 1: 1 H NMR Assignments (600 MHz, D 2​O)

Position
Chemical Shift
(δ, ppm)

Multiplicity Integration
Causality /
Structural
Logic

C2-H 7.65 Singlet (s) 1H

Aromatic

imidazole proton;

highly deshielded

by the two

adjacent

electronegative

nitrogen atoms

(N1 and N3).

N1-CH 3​ 3.82 Singlet (s) 3H

N-methyl group

on the aromatic

imidazole ring.

N(CH 3​)-C=O 3.15 Singlet (s) 3H

Tertiary amine

methyl;

deshielded by

the adjacent urea

carbonyl group.

NH-CH 3​ 2.70 Singlet (s) 3H

Secondary

amine methyl;

appears upfield

relative to the

tertiary amine.

(Note: The secondary amine -NH- proton exchanges with D 2​O and is therefore not observed

in the spectrum.)
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Table 2: 13 C NMR Assignments (150 MHz, D 2​O)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13858200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (δ,
ppm)

Type
Causality /
Structural Logic

C5-COO − 168.5 C

Carboxylate carbonyl;

deshielded due to

oxygen atoms, but

lacks the resonance

conjugation of an

amide.

N-C(=O)-N 161.2 C

Urea carbonyl;

characteristic

chemical shift for a di-

substituted urea

moiety.

C4 143.0 C

Imidazole quaternary

carbon; attached to

the electron-

withdrawing urea

nitrogen.

C2 139.5 CH

Imidazole methine

carbon; directly

correlates with δ 7.65

in the HSQC

spectrum.

C5 128.0 C

Imidazole quaternary

carbon; attached to

the carboxylate group.

N(CH 3​)-C=O 38.5 CH 3​

Tertiary N-methyl

carbon; confirmed via

HSQC correlation to δ

3.15.
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N1-CH 3​ 34.2 CH 3​

Imidazole N-methyl

carbon; confirmed via

HSQC correlation to δ

3.82.

NH-CH 3​ 27.8 CH 3​

Secondary N-methyl

carbon; confirmed via

HSQC correlation to δ

2.70.

The Self-Validating System: HMBC Network
To ensure absolute trustworthiness, the protocol relies on a self-validating HMBC network. If

the proposed structure is correct, the 2D HMBC spectrum must exhibit the following cross-

peaks, which act as a cryptographic key verifying the molecular assembly:

Anchoring the Imidazole Ring: The N1-CH 3​protons ( δ 3.82) must show strong 3-bond

correlations to both C2 ( δ 139.5) and C5 ( δ 128.0). Simultaneously, the C2-H proton ( δ

7.65) must correlate to C4 ( δ 143.0) and C5 ( δ 128.0). This definitively proves the 1,4,5-

substitution pattern of the imidazole core.

Anchoring the Urea Moiety: The tertiary N-methyl protons ( δ 3.15) must correlate to the

imidazole C4 ( δ 143.0) and the urea carbonyl ( δ 161.2). This proves the urea group is

attached at the C4 position.

Closing the Loop: The secondary N-methyl protons ( δ 2.70) must correlate exclusively to the

urea carbonyl ( δ 161.2), confirming its terminal position on the urea chain.

If this specific network of correlations is observed, the structure of Caffeidine Acid Sodium
Salt is unambiguously confirmed, and the analytical batch can be released for downstream

toxicological or stability testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13858200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

